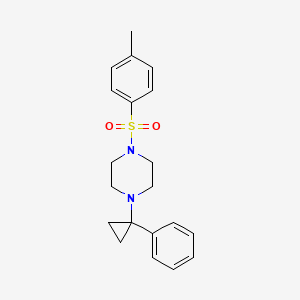

1-(1-Phenylcyclopropyl)-4-tosylpiperazine

Description

1-(1-Phenylcyclopropyl)-4-tosylpiperazine is a piperazine derivative featuring a phenylcyclopropyl moiety at the N1 position and a tosyl (p-toluenesulfonyl) group at N4. The cyclopropyl ring introduces steric rigidity, while the tosyl group enhances electron-withdrawing properties, influencing reactivity and solubility. This compound is primarily used in research and development, as evidenced by its structural analogs (e.g., 1-[1-(3-Bromophenyl)cyclopropyl]-4-tosylpiperazine, CAS 1817678-36-6), which are marketed for specialized synthetic applications . Synthetic routes often involve sulfonylation of piperazine precursors followed by cyclopropane functionalization, as seen in related methodologies .

Properties

Molecular Formula |

C20H24N2O2S |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

1-(4-methylphenyl)sulfonyl-4-(1-phenylcyclopropyl)piperazine |

InChI |

InChI=1S/C20H24N2O2S/c1-17-7-9-19(10-8-17)25(23,24)22-15-13-21(14-16-22)20(11-12-20)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 |

InChI Key |

IIYOMNXPHBGFBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3(CC3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenylcyclopropyl)-4-tosylpiperazine typically involves multiple steps. One common method starts with the preparation of 1-phenylcyclopropanol, which can be synthesized using the Kulinkovich reaction . This intermediate is then converted into 1-phenylcyclopropyl methanesulfonate or 1-phenylcyclopropyl 4-methylbenzenesulfonate, which are ideal for palladium cross-coupling reactions . The final step involves the reaction of these intermediates with piperazine under appropriate conditions to yield 1-(1-Phenylcyclopropyl)-4-tosylpiperazine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenylcyclopropyl)-4-tosylpiperazine can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized under specific conditions.

Reduction: The tosyl group can be reduced to a simpler sulfonamide.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the phenyl ring.

Reduction: Reduced sulfonamide derivatives.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-(1-Phenylcyclopropyl)-4-tosylpiperazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Phenylcyclopropyl)-4-tosylpiperazine involves its interaction with specific molecular targets and pathways. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and interactions with biological targets. The piperazine ring can interact with various receptors and enzymes, potentially leading to pharmacological effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key analogs differ in substituents on the phenyl or heteroaromatic rings, altering electronic and steric profiles:

Key Observations :

Tosylpiperazine Derivatives with Variable N1 Substituents

Key Observations :

Biological Activity

1-(1-Phenylcyclopropyl)-4-tosylpiperazine is a compound that has garnered attention due to its potential biological activities, particularly in relation to dopaminergic receptors. This article delves into its biological activity, examining various studies and findings related to its pharmacological properties.

Dopaminergic Receptor Interaction

Research indicates that compounds structurally related to 1-(1-Phenylcyclopropyl)-4-tosylpiperazine exhibit significant interaction with dopamine receptors, specifically D(2) and D(4) receptors. A study focused on a series of trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines found that certain derivatives had affinities for these receptors similar to those observed in the atypical antipsychotic clozapine. Notably, some compounds demonstrated functional antagonistic properties at D(2) and D(4) receptors without showing behavioral antipsychotic activity in tests .

Enzymatic Inhibition

The compound has also been evaluated for its potential as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various pathologies, including cancer. In vitro assays have shown that certain derivatives can inhibit LSD1 activity, suggesting a possible role in anti-proliferative strategies against leukemia cell lines. These findings highlight the compound's potential as a therapeutic agent targeting epigenetic modifications in cancer treatment .

Study on Antiproliferative Effects

A detailed investigation into the antiproliferative effects of 1-(1-Phenylcyclopropyl)-4-tosylpiperazine derivatives was conducted using leukemia cell lines. The study demonstrated that specific structural modifications enhanced the inhibitory effects on cell proliferation, indicating that the compound could be optimized for better efficacy against malignant cells. The results were quantified using dose-response curves, illustrating the relationship between compound concentration and cell viability .

Gene Expression Modulation

Another aspect of the biological activity of this compound involves its influence on gene expression. Changes in gene expression profiles were observed following treatment with various piperazine derivatives, suggesting that these compounds may modulate cellular pathways linked to proliferation and apoptosis. This modulation could be critical for developing targeted therapies for conditions such as leukemia and other malignancies .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Dopaminergic Receptor Binding | Affinity for D(2) and D(4) receptors similar to clozapine |

| LSD1 Inhibition | Effective inhibition observed in cell-free assays |

| Antiproliferative Effects | Significant reduction in cell viability in leukemia cell lines |

| Gene Expression Modulation | Alterations noted post-treatment affecting key regulatory pathways |

Table 2: Structural Variants and Their Activities

| Compound Variant | D(2) Affinity | D(4) Affinity | LSD1 Inhibition | Antiproliferative Effect |

|---|---|---|---|---|

| (1S, 2S)-trans-1-[(2-phenylcyclopropyl)methyl]-4-(2, 4-dichlorophenyl)piperazine | High | Moderate | Yes | Significant |

| (1S, 2S)-trans-1-[(2-phenylcyclopropyl)methyl]-4-(2, 4-dimethylphenyl)piperazine | Moderate | High | No | Minimal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.